Ro 28-1675

Übersicht

Beschreibung

Ro 28-1675 ist ein potenter allosterischer Aktivator der Glucokinase, einem Enzym, das eine entscheidende Rolle im Glukosestoffwechsel spielt. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Glucokinaseaktivität zu steigern, wodurch die Glukoseutilisation verbessert und der Blutzuckerspiegel gesenkt wird, ein erhebliches Potenzial in der Forschung und Behandlung von Typ-2-Diabetes gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur Thiazolyl-Propanamid. Zu den wichtigsten Schritten gehören:

Bildung des Thiazolrings: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Beteiligung eines Thioamids und eines Halogenketons erreicht.

Amidierung: Der Thiazol-Zwischenprodukt wird dann einer Amidierung mit einem geeigneten Amin unterzogen, um den Thiazolyl-Propanamid-Kern zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich:

Temperaturkontrolle: Aufrechterhaltung optimaler Temperaturen während der Reaktionen, um hohe Umsätze zu gewährleisten.

Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie, um das Endprodukt zu reinigen.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ro 28-1675 involves several steps, starting with the preparation of the core thiazolyl-propanamide structure. The key steps include:

Formation of the thiazole ring: This is typically achieved through a cyclization reaction involving a thioamide and a haloketone.

Amidation: The thiazole intermediate is then subjected to amidation with an appropriate amine to form the thiazolyl-propanamide core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including:

Temperature control: Maintaining optimal temperatures during reactions to ensure high conversion rates.

Purification: Using techniques such as crystallization and chromatography to purify the final product.

Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ro 28-1675 unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen beinhalten typischerweise die Verwendung von Nukleophilen oder Elektrophilen, abhängig von der gewünschten Substitution

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die jeweils potenziell unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

In Vivo Studies

In animal models, Ro 28-1675 has shown promising results. For instance, administration of the compound at a dose of 50 mg/kg to male C57BL/6J mice resulted in:

- A statistically significant reduction in fasting glucose levels.

- Improved glucose tolerance compared to control groups .

These findings suggest that this compound may effectively manage hyperglycemia and enhance insulin sensitivity.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound possesses favorable properties such as lower clearance rates and higher oral bioavailability when compared to other glucokinase activators. This suggests that the compound may be well-suited for oral administration in therapeutic settings .

Type 2 Diabetes Treatment

This compound is currently being investigated for its potential use in treating Type 2 diabetes. The activation of glucokinase could lead to improved glycemic control, making it a candidate for further clinical trials aimed at evaluating its efficacy and safety in humans .

Potential Side Effects

While this compound has shown efficacy in reducing glucose levels, it is important to note that hypoglycemia was observed at higher doses (400 mg). This highlights the need for careful dose management in potential therapeutic applications .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other glucokinase activators reveals distinct advantages:

| Compound | IC50 (µM) | Oral Bioavailability | Key Findings |

|---|---|---|---|

| This compound | 0.24 | High | Significant reduction in fasting glucose levels |

| Ro 28-0450 | Varies | Moderate | Less potent than this compound |

| Other GKAs | Varies | Low to Moderate | Variable effects on glucose metabolism |

This table illustrates that this compound stands out as a potent and effective option among glucokinase activators.

Wirkmechanismus

Ro 28-1675 exerts its effects by binding to an allosteric site on glucokinase, thereby increasing the enzyme’s affinity for glucose and enhancing its catalytic activity. This leads to improved glucose utilization and reduced blood glucose levels. The compound also promotes the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further enhancing its activity .

Vergleich Mit ähnlichen Verbindungen

Ro 28-1675 ist unter den Glucokinase-Aktivatoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Zu ähnlichen Verbindungen gehören:

GKA50: Ein weiterer potenter Glucokinase-Aktivator mit ähnlichen Wirkmechanismen.

PF-04937319: Ein Glucokinase-Aktivator mit unterschiedlichen pharmakokinetischen Eigenschaften.

AZD1656: Bekannt für seine Wirksamkeit in klinischen Studien für Typ-2-Diabetes

This compound zeichnet sich durch seine überlegene orale Bioverfügbarkeit und Wirksamkeit bei der Senkung des Blutzuckerspiegels in verschiedenen Tiermodellen aus .

Biologische Aktivität

Ro 28-1675 is a small-molecule glucokinase activator (GKA) that has garnered attention for its potential therapeutic applications in managing diabetes mellitus, particularly type 2 diabetes (T2D). This compound enhances the activity of glucokinase, a key enzyme in glucose metabolism, thereby promoting insulin secretion and improving glucose homeostasis.

This compound functions by increasing the affinity of glucokinase for glucose, which enhances its catalytic activity. This mechanism is crucial for the regulation of blood sugar levels, as glucokinase plays a pivotal role in the pancreatic beta cells and liver. The activation leads to increased glycolysis and glycogen synthesis, contributing to lower blood glucose levels.

Key Biological Activities

- Insulin Secretion : this compound has been shown to stimulate insulin release from pancreatic islets in response to elevated glucose levels. This effect is particularly significant in isolated rat pancreatic islets, where it enhances glucose-stimulated insulin secretion .

- Glucose Uptake : The compound promotes glucose uptake in hepatocytes, further aiding in the reduction of hyperglycemia observed in diabetic models .

- Beta-cell Proliferation : Studies indicate that this compound not only improves insulin secretion but also stimulates beta-cell proliferation, which is beneficial for maintaining adequate insulin production in T2D .

Efficacy in Animal Models

Numerous studies have demonstrated the efficacy of this compound in various rodent models:

- Diabetes Prevention : Chronic administration of this compound has been shown to prevent the onset of hyperglycemia in diet-induced obese mice, indicating its potential as a preventive treatment for T2D .

- Restoration of Glucose Pulsatility : In db/db mice, a model for diabetes, treatment with this compound helped restore normal glucose sensing and pulsatile insulin release, which are often disrupted in diabetic conditions .

Case Studies

- Study on db/db Mice : In a study involving db/db mice treated with this compound, researchers observed significant improvements in insulin secretion correlated with enhanced intracellular calcium oscillations. This suggests that this compound can effectively restore normal physiological responses in diabetic models .

- Impact on Glucose Metabolism : A detailed examination revealed that this compound not only lowers blood glucose levels but also positively affects lipid profiles and hepatic function over long-term use, although some studies noted potential risks such as hypoglycemia and dyslipidemia associated with chronic GKA use .

Table 1: Summary of Biological Activities of this compound

Table 2: Efficacy Results from Animal Studies

| Study Type | Model | Treatment Duration | Key Findings |

|---|---|---|---|

| Insulin Secretion Study | db/db Mice | Overnight | Increased insulin secretion and calcium oscillations |

| Long-term Efficacy Study | Diet-Induced Obese Mice | Chronic | Prevented hyperglycemia; improved metabolic profiles |

Eigenschaften

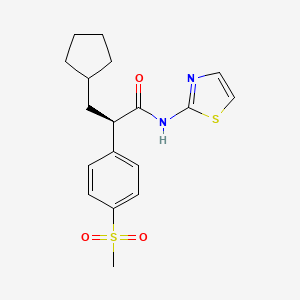

IUPAC Name |

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSWPCDHDQINX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.